2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile

Catalog No.
S3414501
CAS No.
335155-20-9
M.F
C19H18N2O
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-...

CAS Number

335155-20-9

Product Name

2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile

IUPAC Name

2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzonitrile

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H18N2O/c1-14-12-16(9-10-17(14)13-20)19(22)21-11-5-4-7-15-6-2-3-8-18(15)21/h2-3,6,8-10,12H,4-5,7,11H2,1H3

InChI Key

VDFGCBODBVCSRU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)C#N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)C#N

2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile is a complex organic compound characterized by its specific molecular structure and notable properties. With the molecular formula C19_{19}H18_{18}N2_2O, this compound features a benzonitrile moiety and a tetrahydro-benzazepine derivative, which contribute to its unique chemical behavior and potential biological activity . The presence of the carbonyl group linked to the tetrahydro-benzazepine structure enhances its reactivity and interaction with biological systems.

Research indicates that compounds similar to 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile exhibit a range of biological activities. These include potential neuroprotective effects and interactions with neurotransmitter systems. The unique structure suggests possible applications in treating neurological disorders or as a scaffold for developing new pharmacological agents .

The synthesis of 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile can be approached through several methods:

  • Eschweiler–Clark Reaction: This method allows for the formation of the azepine ring through methylation processes.
  • Condensation Reactions: Utilizing appropriate precursors can lead to the formation of the desired carbonyl functionalities.
  • Cyclization Techniques: Specific cyclization strategies can be employed to construct the tetrahydro-benzazepine framework effectively.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its biological properties.

The potential applications of 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile span various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development targeting neurological conditions.
  • Chemical Research: The compound serves as a valuable intermediate in synthetic organic chemistry.
  • Material Science: Its unique properties may find applications in creating advanced materials or coatings.

Studies on the interactions of 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile with biological targets are essential for understanding its pharmacological potential. Investigations into its binding affinities with neurotransmitter receptors or enzymes could elucidate its mechanisms of action and therapeutic benefits .

Several compounds share structural similarities with 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2,3-Dihydrobenzo[b]azepineShares azepine frameworkLacks carbonyl substitution
BenzodiazepinesContains fused benzene and azepine ringsPrimarily used as anxiolytics
2-MethylbenzothiazoleSimilar methyl substitutionDifferent heterocyclic structure

These comparisons highlight the unique aspects of 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile while situating it within a broader context of related compounds. Its specific functional groups and structural attributes may confer distinct biological activities not observed in its analogs.

XLogP3

3.8

Dates

Modify: 2023-08-19

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